![molecular formula C20H19NO5S2 B2993908 Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate CAS No. 899724-98-2](/img/structure/B2993908.png)
Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfonamide derivative that possesses unique properties and has shown promising results in scientific research.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound is related to 2-Aminothiophene-3-carboxylates, which can be synthesized through the Gewald reaction involving aryl alkyl ketones. This method showcases its relevance in the field of organic synthesis, providing a pathway for creating various aryl-substituted thiophene derivatives (Tormyshev et al., 2006).
Applications in Dyeing and Textiles
- Ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate and related compounds have been synthesized and utilized in creating novel heterocyclic disperse dyes. These dyes, characterized by their thiophene moiety, have shown effectiveness in dyeing polyester fibers, demonstrating the compound's potential in textile applications (Iyun et al., 2015).
Optoelectronic Properties
- Research into oligothiophene derivatives, potentially including compounds similar to Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate, has shown that specific end-capping functional groups can significantly influence optoelectronic properties. These findings are crucial for the design of materials for thin films and other optoelectronic applications (Zuo et al., 2012).
Antimicrobial Activities
- The synthesis of thiazoles and their derivatives, including those related to the compound , has been explored for their antimicrobial activities. This research highlights the potential of these compounds in developing new antimicrobial agents, with specific attention to their efficacy against various bacterial and fungal strains (Wardkhan et al., 2008).
Peroxisome Proliferator-Activated Receptor (PPAR) β/δ Inverse Agonists
- A series of ligands based on the structural framework of this compound have been designed and synthesized as peroxisome proliferator-activated receptor (PPAR) β/δ inverse agonists. These compounds displayed increased cellular activity, highlighting their potential use in investigating the physiological and pathophysiological roles of PPARβ/δ (Toth et al., 2016).
properties
IUPAC Name |
methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5S2/c1-3-26-16-11-9-15(10-12-16)21-28(23,24)19-17(14-7-5-4-6-8-14)13-27-18(19)20(22)25-2/h4-13,21H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYBSCYKDMIKLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


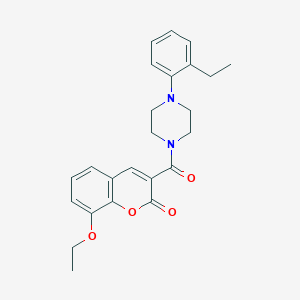
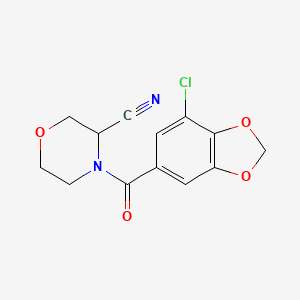
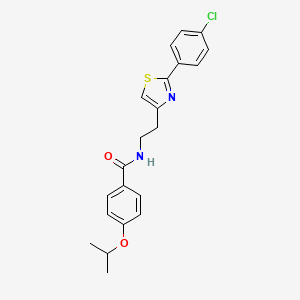
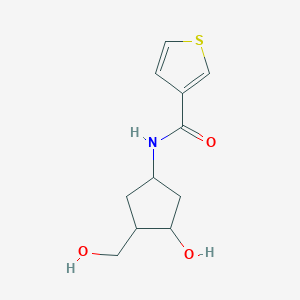
![3-[4-Amino-3-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2993834.png)
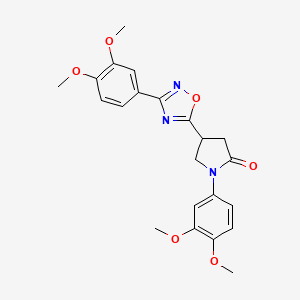

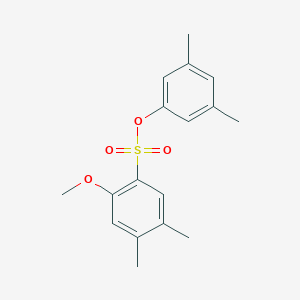

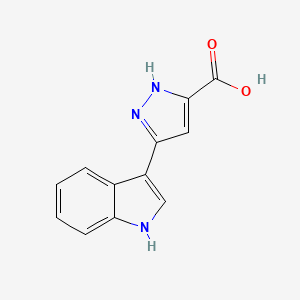
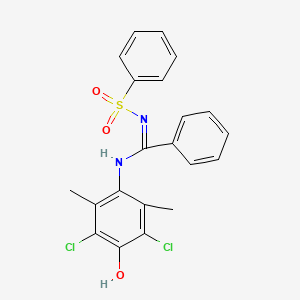
![(1-Methylsulfonylpiperidin-4-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2993845.png)
